1,1-Dibromo-2-chloro-2-(diethoxymethyl)cyclopropane
Overview
Description
1,1-Dibromo-2-chloro-2-(diethoxymethyl)cyclopropane is a halogenated cyclopropane derivative with the molecular formula C₈H₁₃Br₂ClO₂ and a molecular weight of 336.45 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dibromo-2-chloro-2-(diethoxymethyl)cyclopropane can be synthesized from 3-chloro-2-(chloromethyl)-1-propene. The process involves the use of bromoform, pinacol, and dibenzo-18-crown-6 as reagents . The reaction is carried out in a three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and condenser. An aqueous 50% sodium hydroxide solution is added to the reaction mixture, which is then heated and stirred vigorously for several days .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reagents and conditions as described above. The reaction mixture is filtered, and the product is purified through recrystallization and distillation under reduced pressure .
Chemical Reactions Analysis
Types of Reactions
1,1-Dibromo-2-chloro-2-(diethoxymethyl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Reduction Reactions: Reduction of the compound can lead to the formation of less halogenated derivatives.
Oxidation Reactions: Oxidation can result in the formation of more oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) are used for reduction reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) are employed for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted cyclopropane derivatives .
Scientific Research Applications
1,1-Dibromo-2-chloro-2-(diethoxymethyl)cyclopropane has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of other cyclopropane derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Dibromo-2-chloro-2-(diethoxymethyl)cyclopropane involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its halogen atoms make it reactive towards nucleophilic attack, leading to the formation of covalent bonds with biomolecules.
Comparison with Similar Compounds
Similar Compounds
1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane: A similar halogenated cyclopropane derivative with two chloromethyl groups.
1,1-Dibromo-2,2-dichlorocyclopropane: Another related compound with two chlorine atoms instead of the diethoxymethyl group.
Uniqueness
1,1-Dibromo-2-chloro-2-(diethoxymethyl)cyclopropane is unique due to the presence of the diethoxymethyl group, which imparts distinct chemical properties and reactivity compared to other halogenated cyclopropane derivatives.
Biological Activity
1,1-Dibromo-2-chloro-2-(diethoxymethyl)cyclopropane is a halogenated cyclopropane compound that has garnered interest in various fields, including medicinal chemistry and organic synthesis. Its unique structural features allow it to participate in diverse chemical reactions, leading to significant biological activities. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C8H12Br2ClO2
- Molecular Weight: 303.44 g/mol
Reactivity:
The compound can undergo various reactions such as nucleophilic substitutions and ring-opening reactions under specific conditions. For instance, when treated with sodium hydroxide in the presence of alcohols, it exhibits regioselective ring-opening behavior .
The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules. The compound may exert its effects through:
- Enzyme Inhibition: By binding to active sites on enzymes, altering their activity.
- Receptor Modulation: Interacting with cell receptors to influence signaling pathways.
Case Studies and Research Findings
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of halogenated cyclopropanes, including this compound. Results indicated that the compound exhibited significant inhibitory effects against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These findings suggest potential applications in developing new antimicrobial agents .
Case Study 2: Cytotoxicity Assessment
Another research focused on the cytotoxic effects of this compound on cancer cell lines. The study utilized various concentrations of the compound and assessed cell viability using an MTT assay. The results demonstrated a dose-dependent cytotoxic effect:
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 85 |
25 | 60 |
50 | 30 |
At higher concentrations, significant apoptosis was observed in treated cells, indicating its potential as an anticancer agent .
Synthesis and Reactivity
The synthesis of this compound typically involves the reaction of dibromocarbene with ethyl vinyl ether under phase-transfer conditions. This method has been optimized to yield high purity and moderate quantities of the desired product .
Properties
IUPAC Name |
1,1-dibromo-2-chloro-2-(diethoxymethyl)cyclopropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13Br2ClO2/c1-3-12-6(13-4-2)7(11)5-8(7,9)10/h6H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVFQDWKNAZAMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1(CC1(Br)Br)Cl)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Br2ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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